molecular formula C24H28N2O3S2 B2569183 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide CAS No. 955259-40-2

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide

Cat. No. B2569183
CAS RN: 955259-40-2
M. Wt: 456.62
InChI Key: PPFAWDVWSRBNPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C24H28N2O3S2 and its molecular weight is 456.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and structural characterization of related compounds have been a subject of interest in scientific research. For instance, a study by Gelbrich, Haddow, and Griesser (2011) on Gliquidone, a compound with a similar complex structure, highlighted the intramolecular and intermolecular interactions that contribute to its molecular conformation. These interactions are critical for understanding the chemical behavior and potential applications of such compounds in various fields, including pharmaceuticals and materials science Gelbrich, Haddow, & Griesser, 2011.

Pharmacological Applications

Although direct research on "N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide" is limited, studies on structurally related compounds offer insights into potential pharmacological applications. Tetrahydroisoquinoline derivatives, for example, have been investigated for their diuretic and antihypertensive activities, as well as their potential as anti-diabetic agents. A study by Rahman et al. (2014) synthesized a series of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) substituted benzene sulfonamide derivatives, showing significant pharmacological activity in models of diuretic, antihypertensive, and anti-diabetic potential Rahman et al., 2014.

Molecular Docking and Biological Evaluation

Further research on isoquinoline derivatives, including structural analogs of the compound , involves molecular docking and biological evaluation to understand their interaction with biological targets. For instance, Hidaka et al. (1984) explored isoquinolinesulfonamides as potent inhibitors of cyclic nucleotide-dependent protein kinase and protein kinase C, demonstrating the significance of such compounds in modulating key biological pathways Hidaka, Inagaki, Kawamoto, & Sasaki, 1984.

properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3S2/c1-17-12-23(29-3)24(13-18(17)2)31(27,28)25-14-22(21-9-11-30-16-21)26-10-8-19-6-4-5-7-20(19)15-26/h4-7,9,11-13,16,22,25H,8,10,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPFAWDVWSRBNPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C2=CSC=C2)N3CCC4=CC=CC=C4C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.